Azido-PEG4-CH2-Boc

ADC pharmacokinetics PEG linker length tumor exposure

Monodisperse Azido-PEG4-CH2-Boc (MW 333.38) is essential for ADC/PROTAC design where PEG4 spacer length uniquely optimizes pharmacokinetics and minimizes aggregation. Its defined PEG4 unit ensures batch-to-batch conjugate homogeneity, critical for regulatory compliance. The orthogonal azide and acid-labile Boc group enable precise, sequential bioconjugation. Choose this linker for consistent, high-purity results in your most demanding conjugation workflows.

Molecular Formula C14H27N3O6
Molecular Weight 333.38 g/mol
Cat. No. B605856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG4-CH2-Boc
SynonymsAzido-PEG4-CH2CO2-t-Bu
Molecular FormulaC14H27N3O6
Molecular Weight333.38 g/mol
Structural Identifiers
InChIInChI=1S/C14H27N3O6/c1-14(2,3)23-13(18)12-22-11-10-21-9-8-20-7-6-19-5-4-16-17-15/h4-12H2,1-3H3
InChIKeySIOLYQZSIFQODW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG4-CH2-Boc (CAS 864681-04-9): 4-Unit Heterobifunctional PEG Linker for ADC and PROTAC Synthesis


Azido-PEG4-CH2-Boc (CAS 864681-04-9) is a monodisperse heterobifunctional linker featuring a 4-unit polyethylene glycol (PEG4) spacer, an azide group for click chemistry conjugation, and a Boc-protected carboxyl moiety cleavable under acidic conditions . The compound is a cleavable ADC linker and a PEG-based PROTAC linker in the alkyl/ether linker class, with applications in antibody-drug conjugate (ADC) synthesis and targeted protein degradation chimera (PROTAC) construction . Its molecular weight is 333.38 g/mol, with a molecular formula of C14H27N3O6 .

Why Azido-PEG4-CH2-Boc Cannot Be Arbitrarily Substituted by Other PEG-Length Analogs in ADC and PROTAC Applications


Heterobifunctional PEG linkers of different PEG unit lengths are not functionally interchangeable in bioconjugation applications. PEG linker length critically affects ternary complex formation geometry in PROTACs and influences pharmacokinetic (PK) profiles, aggregation propensity, and tolerability in ADCs [1]. Empirical evidence demonstrates that varying PEG chain length (e.g., PEG2, PEG4, PEG8, PEG12) produces quantitatively distinct outcomes in conjugate hydrophobicity, plasma clearance, tumor exposure ratios, and degradation efficiency [2][3]. The 4-unit PEG spacer in Azido-PEG4-CH2-Boc occupies a specific position in the PEG length spectrum that balances solubility, conformational flexibility, and steric accessibility for CuAAC click chemistry with terminal alkynes or SPAAC reactions with DBCO/BCN groups .

Quantitative Differentiation Evidence: Azido-PEG4-CH2-Boc vs. PEG2, PEG8, and PEG12 Analogs in ADC and PROTAC Performance


PEG4 vs. PEG2/PEG8/PEG12: Tumor-to-Plasma Exposure Ratio in ADC Xenograft Models

In head-to-head comparative studies of ADCs with varying PEG linker lengths, constructs containing 8, 12, and 24 PEG units in the drug-linker demonstrated significantly higher tumor-to-plasma exposure ratios than ADCs with 2 and 4 PEG units [1]. This positions Azido-PEG4-CH2-Boc as offering intermediate tumor exposure relative to shorter PEG2 and longer PEG8/12 analogs, providing a balanced PK profile suitable for applications where extended circulation time must be weighed against tumor penetration kinetics.

ADC pharmacokinetics PEG linker length tumor exposure drug-to-antibody ratio

PEG4 vs. PEG8/PEG12: ADC Aggregation and Pharmacokinetic Profile Comparison

In a comparative study of DAR8-ADCs prepared with cleavable pendant-type PEG linkers of varying lengths (PEG4, PEG8, PEG12), increasing PEG chain length correlated with decreased conjugate hydrophobicity and reduced aggregation. DAR8-ADCs with PEG8 and PEG12 demonstrated superior pharmacokinetic profiles compared to DAR8-ADCs with PEG4 and DAR4-ADCs without PEG [1]. This evidence establishes that PEG4-based ADCs exhibit higher hydrophobicity and aggregation propensity than longer PEG analogs, a trade-off that may favor PEG4 when smaller conjugate size or lower manufacturing cost is prioritized.

ADC aggregation hydrophobicity pharmacokinetics DAR8 ADC

PEG Length-Dependent GSPT1 Degradation in PROTAC Applications

A systematic study of Retro-2-based PROTACs with variable PEG chain linkers demonstrated for the first time that GSPT1 degradation depends on the length of the flexible PEG chain linker [1]. This finding establishes that PEG4 linkers like Azido-PEG4-CH2-Boc produce distinct degradation outcomes compared to shorter (PEG2) or longer PEG analogs, emphasizing that linker length is a conformational tuner determining whether the E3 ligase and target protein achieve productive ubiquitination geometry [2].

PROTAC linker optimization GSPT1 degradation ternary complex formation PEG spacer length

Purity Specification: ≥97% HPLC Purity vs. Competitive Analog Purity Ranges

Commercial Azido-PEG4-CH2-Boc is available at ≥97% HPLC purity from major suppliers , with some vendors specifying 98% purity . This purity level is essential for ADC and PROTAC synthesis, where linker impurities can introduce unwanted side reactions, reduce conjugation efficiency, and complicate downstream purification. Monodisperse PEG linkers with consistent purity specifications are critical for reproducible bioconjugation outcomes.

linker purity HPLC batch consistency ADC manufacturing

Solubility Profile: DMSO Solubility (10 mM) and Multi-Solvent Compatibility

Azido-PEG4-CH2-Boc exhibits solubility at 10 mM in DMSO and is also soluble in DCM and DMF [1]. The 4-unit PEG spacer provides sufficient hydrophilicity for aqueous compatibility while maintaining organic solvent solubility required for CuAAC click reactions and Boc deprotection steps under acidic conditions (TFA or HCl). This multi-solvent profile enables versatile reaction conditions across bioconjugation workflows.

linker solubility bioconjugation solvent DMSO solubility DMF compatibility

Optimal Application Scenarios for Azido-PEG4-CH2-Boc in ADC and PROTAC Research and Development


ADC Linker Development Requiring Intermediate Tumor Exposure and Balanced PK

For ADC programs where extended circulation (PEG8/PEG12) may compromise tumor penetration or where shorter linkers (PEG2) yield suboptimal conjugate stability, Azido-PEG4-CH2-Boc provides an intermediate tumor-to-plasma exposure profile [1]. The cleavable nature of the linker, combined with 4-unit PEG hydrophilicity, supports DAR optimization while mitigating aggregation risks observed with highly hydrophobic payloads. This linker is suitable for DAR4-ADC constructs and exploratory DAR8 formulations where PK and tolerability trade-offs must be empirically evaluated.

PROTAC Ternary Complex Geometry Screening and Linker Length SAR Studies

Azido-PEG4-CH2-Boc serves as an essential building block for PROTAC structure-activity relationship (SAR) studies where linker length is a critical optimization parameter. Evidence demonstrates that PEG linker length determines GSPT1 degradation efficiency, with PEG2, PEG4, and longer linkers producing distinct degradation outcomes [2]. Researchers constructing PROTAC libraries should include PEG4 linkers as an intermediate-length reference point when screening for optimal ternary complex formation geometry between E3 ligase ligands and target protein warheads [3].

Click Chemistry-Mediated Bioconjugation Requiring Boc-Protected Carboxyl for Sequential Deprotection

The combination of an azide group for CuAAC or SPAAC click chemistry and a Boc-protected carboxyl moiety enables sequential conjugation workflows . The azide reacts with alkyne-bearing biomolecules under mild conditions, while the Boc group remains stable until acidic deprotection (TFA or HCl) releases the free carboxyl for subsequent amide coupling or esterification. This orthogonal reactivity is valuable for constructing heterobifunctional conjugates where precise control over conjugation sequence is required .

Monodisperse PEG4 Linker Procurement for Reproducible ADC Manufacturing

Unlike polydisperse PEG linkers, monodisperse PEG4 compounds like Azido-PEG4-CH2-Boc (MW 333.38, exactly defined) ensure batch-to-batch consistency in conjugate molecular weight and hydrodynamic radius. This monodispersity is critical for ADC manufacturing where drug loading distribution and conjugate homogeneity affect regulatory compliance and clinical performance. The compound's ≥97% HPLC purity specification supports reproducible conjugation efficiency and simplifies analytical characterization of final ADC products .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azido-PEG4-CH2-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.